1,6-Dimethylcyclohexene

Description

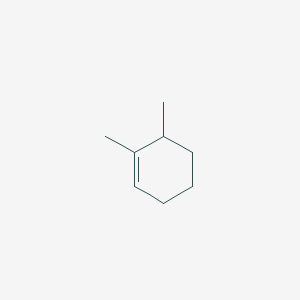

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKAIBQIFBAAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015838 | |

| Record name | 1,6-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-64-4 | |

| Record name | 2,3-Dimethyl-1-cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-dimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Dimethylcyclohexene and Its Derivatives

Stereocontrolled Approaches to 1,6-Dimethylcyclohexene

Achieving stereocontrol in the synthesis of cyclic systems is a fundamental goal in organic chemistry. For 1,6-dimethylcyclohexene, where chirality can be introduced at the methyl-bearing carbons, stereocontrolled synthesis is essential for producing specific enantiomers.

Asymmetric synthesis, also known as enantioselective synthesis, aims to preferentially create one enantiomer over its mirror image. chiralpedia.com This is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities. numberanalytics.com Common techniques in asymmetric synthesis that can be applied to cyclohexene (B86901) systems include the use of chiral catalysts, chiral auxiliaries, and chiral resolution. numberanalytics.comslideshare.net

Chiral Catalysts: These are chiral molecules that can direct a chemical reaction to favor the formation of one enantiomer. chiralpedia.com They can be transition-metal complexes, small organic molecules (organocatalysts), or enzymes. chiralpedia.com For instance, the Sharpless asymmetric epoxidation utilizes a chiral titanium complex to create chiral epoxides, which can be valuable intermediates. hilarispublisher.com

Chiral Auxiliaries: These are chiral groups temporarily attached to a substrate to guide the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. hilarispublisher.com

Chiral Resolution: This technique involves separating a racemic mixture of enantiomers. Crystallization resolution, using diastereomeric salt formation, is a common method. hilarispublisher.com

The enantiomeric excess (ee) is a key metric for the success of an asymmetric synthesis, indicating the degree of selectivity for one enantiomer. numberanalytics.com

An effective strategy for synthesizing enantiomerically pure 1,6-dimethylcyclohexene involves starting from enantiopure precursors. These are compounds that already possess the desired stereochemistry, which is then carried through the synthetic sequence.

One approach involves the use of metabolites from microbial oxidation. For example, toluene (B28343) dioxygenase-catalyzed cis-dihydroxylation of monosubstituted benzene (B151609) substrates can produce enantiopure cis-dihydro-1,2-diol metabolites. researchgate.net These diols can be subsequently hydrogenated to yield enantiopure substituted cyclohexanols, which can serve as chiral building blocks. researchgate.net For instance, the catalytic hydrogenation of enantiopure cis-dihydro-1,2-diols derived from toluene can lead to the formation of enantiopure substituted cis-hexahydro-1,2-diols. researchgate.net The specific diastereomers can be separated and their configurations confirmed using techniques like X-ray crystallography and NMR spectroscopy. researchgate.net

Another example is the use of chiral quinone derivatives, which can be optically resolved to obtain enantiopure forms. nii.ac.jp These enantiopure quinones can then undergo rearrangement reactions to produce other complex chiral molecules, potentially serving as precursors to chiral cyclohexene derivatives. nii.ac.jp

Asymmetric Synthesis Strategies in Cyclohexene Systems

Catalytic Routes to 1,6-Dimethylcyclohexene Framework Formation

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metals and small organic molecules have been successfully employed as catalysts in the formation of cyclohexene frameworks.

Transition metal catalysts are widely used for their ability to facilitate a broad range of chemical transformations with high efficiency and selectivity. acs.org In the context of cyclohexene synthesis, palladium-catalyzed reactions have been particularly significant. researchgate.net

For example, palladium-catalyzed enantioselective cyclization of 1,6-enynes represents a powerful strategy for constructing chiral cyclic molecules. researchgate.net This type of reaction can be used to create fused and spiro compounds, which are common motifs in pharmaceuticals and natural products. researchgate.net A notable development is the use of an intramolecular chlorine transfer strategy to achieve enantioselective chloropalladation cyclization of 1,6-enynes, leading to chiral α-chloromethylene-γ-butyrolactones with high enantioselectivity. researchgate.net

Copper-catalyzed reactions have also emerged as a valuable tool. For instance, a Cu(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides, using trans-N,N′-dimethylcyclohexane-1,2-diamine (DMCHDA) as a ligand, provides an efficient route to five- and six-membered enol lactones. organic-chemistry.org This method has shown broad substrate compatibility and can be extended to the cycloisomerization of alkynoic acids. organic-chemistry.org Earth-abundant metals like copper are increasingly favored for their lower cost and toxicity compared to noble metals. researchgate.net Copper-catalyzed asymmetric C-O coupling reactions, for instance, have been used for the synthesis of chiral dihydrobenzofurans and chromans. rsc.org

The table below summarizes some transition metal-catalyzed reactions relevant to the formation of cyclic structures.

| Catalyst System | Reaction Type | Product Type | Key Features |

| Palladium complexes | Enantioselective cyclization of 1,6-enynes | Chiral fused and spiro compounds | High efficiency and selectivity in constructing complex cyclic frameworks. researchgate.net |

| CuI / trans-DMCHDA | Intramolecular O-vinylation | Enol lactones | Mild conditions, high yields, and good stereochemical retention. organic-chemistry.org |

| Copper / Chiral diamine ligand | Asymmetric C-O coupling | Chiral dihydrobenzofurans and chromans | Utilizes earth-abundant metals for enantioselective synthesis. rsc.org |

| Rhodium complexes | Carbene insertion into C-H bonds | Multi-functionalized compounds | Enables functionalization of unactivated C-H bonds. dicp.ac.cn |

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a major pillar of asymmetric synthesis. hilarispublisher.com These catalysts often mimic the function of enzymes and can induce high levels of enantioselectivity under mild reaction conditions. chiralpedia.com

A prominent example is the use of proline and its derivatives in reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which is used to synthesize chiral cyclic compounds. hilarispublisher.com Cinchona alkaloids are another class of organocatalysts employed in various asymmetric transformations. chiralpedia.com

Organocatalytic methods offer several advantages, including lower toxicity, stability to air and moisture, and often lower cost compared to metal-based catalysts. These methods have been applied to a wide range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, all of which can be used to construct chiral cyclohexene rings. chiralpedia.comhilarispublisher.com

Transition Metal-Catalyzed Processes

Multi-component Reactions Yielding 1,6-Dimethylcyclohexene Skeletal Structures

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.govuni-duesseldorf.de This approach is highly efficient, atom-economical, and time-saving compared to traditional multi-step syntheses. tandfonline.com

MCRs are a powerful tool for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules. researchgate.net Several named MCRs, such as the Ugi, Passerini, Hantzsch, and Biginelli reactions, are fundamental in this field. nih.gov

For the synthesis of cyclohexene derivatives, MCRs can be designed to assemble the cyclic core in a single step. For example, a three-component reaction involving an amidine, an aldehyde, and an isocyanide can yield bicyclic structures. nih.gov Another strategy involves the reaction of active methylene (B1212753) nitriles with α,β-unsaturated ketones or a three-component reaction of malononitrile, an aldehyde, and a cyclic ketone to form condensed pyridines. beilstein-journals.org

A consecutive three-component alkynylation-addition sequence has been used to synthesize cyclohexene-embedded dicyanomethylene merocyanines. uni-duesseldorf.de This process involves the reaction of a triflate, various alkynes, and amines in a one-pot process, demonstrating the modularity of MCRs in accessing diverse functionalized cyclohexene structures. uni-duesseldorf.de

The table below highlights some MCRs that can be adapted for the synthesis of substituted cyclic systems.

| Named Reaction | Reactants | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea or Thiourea | Dihydropyrimidinones |

| Gewald Aminothiophene Synthesis | Carbonyl compound, α-cyanoester, Elemental sulfur | 2-Aminothiophenes |

Novel Synthetic Pathways for 1,6-Dimethylcyclohexene Analogues

The development of new synthetic methodologies for creating analogues of 1,6-dimethylcyclohexene is crucial for accessing novel chemical structures with potentially valuable properties. Research has focused on innovative catalytic systems and reaction cascades that allow for the construction of highly substituted and functionalized cyclohexene rings with high efficiency and stereocontrol. These methods provide alternatives to classical approaches like the Diels-Alder reaction, offering unique pathways to complex molecular architectures. nih.gov

Iridium-Catalyzed Annulation via Hydrogen Borrowing

A powerful strategy for the synthesis of multisubstituted cyclohexenes involves an iridium-catalyzed (5+1) annulation. acs.org This method utilizes a "hydrogen borrowing" catalytic cycle, where a 1,5-diol is reacted with a ketone to form two new carbon-carbon bonds, constructing the cyclohexane (B81311) ring in a direct manner. acs.org The process is mediated by a commercially available iridium(I) catalyst. nih.gov For instance, the reaction of various 1,5-diols with pentamethylacetophenone, catalyzed by an iridium complex, yields a diverse range of substituted cyclohexenes. nih.govacs.org This approach is particularly effective for diols with geminal disubstitution, a phenomenon attributed to the Thorpe-Ingold effect which favors the cyclization pathway. acs.org The versatility of this method allows for the creation of spirocyclic and fused-ring systems with high yields and, in some cases, excellent diastereoselectivity. acs.org

| 1,5-Diol Reactant | Ketone Reactant | Product | Yield (%) |

|---|---|---|---|

| 3,3-Dimethylpentane-1,5-diol | Pentamethylacetophenone | Cyclohexane 4 | 79 |

| 3,3-Diethylpentane-1,5-diol | Pentamethylacetophenone | Cyclohexane 5 | 83 |

| 1,1-Bis(hydroxymethyl)cyclopentane | Pentamethylacetophenone | Spirocyclic Product 6 | 91 |

| 1,1-Bis(hydroxymethyl)cyclohexane | Pentamethylacetophenone | Spirocyclic Product 7 | 93 |

| Diol from thujone reduction | Pentamethylacetophenone | 6,3-Fused Product 26 | 90 |

| Diol from camphoric acid reduction | Pentamethylacetophenone | Bicyclic Product 27 | 75 |

Redox Reorganization of Tetrahydropyrans

An efficient alternative pathway to multisubstituted cyclohexenes starts from readily accessible tetrahydropyrans. nih.gov This process operates through a tandem 1,5-hydride shift and aldol condensation, mediated by simple aluminum reagents such as aluminum oxide (Al2O3) or aluminum tri-tert-butoxide (Al(OtBu)3). nih.gov This redox reorganization effectively transforms the tetrahydropyran (B127337) ring into a cyclohexene structure. The method has been successfully applied to prepare a variety of C2-substituted cyclohexenes bearing both aliphatic and aromatic groups in high yields. nih.gov Furthermore, the synthesis is not limited to C2-substitution, demonstrating its utility for accessing other substitution patterns on the cyclohexene ring. nih.gov

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| C2-substituted tetrahydropyran (aliphatic) | Al2O3 | C2-substituted cyclohexene (2an) | High |

| C2-substituted tetrahydropyran (aromatic) | Al2O3 | C2-substituted cyclohexene (2ao) | High |

| Tetrahydropyran precursor (via cross metathesis) | Al(OtBu)3 (one-pot) | Cyclohexene 2an | 58 |

Palladium-Catalyzed Regiodivergent Carbocyclization

A notable advance in the synthesis of substituted cyclohexenes is the palladium-catalyzed regiodivergent carbocyclization of di- and trienallenes. acs.org This method offers a switchable pathway to either cis-1,4-disubstituted cyclohexenes or trans-1,2-disubstituted cyclobutenes from the same starting materials, with the outcome controlled by the choice of additives. acs.org The use of phosphoric acids as ligands or counterions was found to promote the formation of the desired cyclohexene isomers with good yields and high diastereoselectivity. acs.org This protocol provides a reliable and efficient strategy for accessing specific isomers of substituted cyclohexenes that were previously difficult to obtain. acs.org

| Substrate | Additive | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Enallene 1a | Phosphoric Acid | Cyclohexene 2a | 17 (initial) | 10:1 |

| Various enallenes (1a-1q) | Optimized Conditions | Cyclohexenes 2a-2n | 65-88 | Good to Excellent |

Functionalization of gem-Dimethylcyclohexenol Derivatives

Direct functionalization of existing dimethylcyclohexene scaffolds provides a straightforward route to a variety of analogues. Oxy-derivatives of gem-dimethylcyclohexene, including esters, alcohols, acetates, and aldehydes, have been synthesized from racemic and enantiomerically enriched gem-dimethylcyclohexenols. researchgate.net The synthetic sequence often begins with a Claisen rearrangement of allylic alcohols to yield corresponding ethyl esters. These esters can then be reduced to alcohols, which serve as versatile intermediates for further transformations. Standard esterification with acetyl or propionyl chlorides affords acetates and propionates, while oxidation with a chromium(VI) oxide-pyridine complex yields aldehydes. researchgate.net Many of the resulting ester and aldehyde derivatives possess valuable odoriferous properties. researchgate.net

| Starting Material | Reaction | Reagent(s) | Product Class |

|---|---|---|---|

| Allyl Alcohols (1a-d) | Claisen Rearrangement | Orthoacetic acid triethyl ester | Ethyl Esters (2a-d) |

| Ethyl Esters (2a-d) | Reduction | LiAlH4 | Alcohols (3a-d) |

| Alcohols (3a-d) | Esterification | Acetyl chloride / Propionyl chloride | Acetates (4a-c) / Propionates (5a-c) |

| Alcohols (3a-d) | Oxidation | CrO3-Pyridine complex | Aldehydes (6a-d) |

Synthesis of Fused-Ring Analogues

Complex analogues featuring a dimethylcyclohexene ring fused to other heterocyclic systems can be prepared through multi-step condensation reactions. For example, derivatives of 7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one can be synthesized starting from 5,5-dimethylcyclohexane-1,3-dione. nih.gov A key pathway involves the condensation of methyl ketones with dimethylformamide dimethylacetal, followed by a pyridine (B92270) ring closure reaction with the dione (B5365651) in refluxing acetic acid. nih.gov Subsequent oxidation leads to the final quinoline-dione products. This methodology allows for the construction of intricate molecular frameworks incorporating the core dimethylcyclohexene motif. nih.gov

| Intermediate | Reactant | Reaction Step | Product | Yield (%) |

|---|---|---|---|---|

| 5,5-dimethylcyclohexane-1,3-dione | Ammonium acetate | Condensation | 3-Amino-5,5-dimethylcyclohex-2-enone | 85 |

| Intermediate 12b | Oxidizing agent | Oxidation | 2,7,7-Trimethyl-6,7-dihydroquinoline-5,8-dione | 57 |

| Intermediate 12c | Oxidizing agent | Oxidation | 7,7-Dimethyl-2-propyl-6,7-dihydroquinoline-5,8-dione | 61 |

Elucidation of Reaction Mechanisms Involving 1,6 Dimethylcyclohexene

Electrophilic Addition Mechanisms on 1,6-Dimethylcyclohexene

The reaction of 1,6-dimethylcyclohexene with electrophiles such as hydrogen halides (HBr) proceeds via an electrophilic addition mechanism. sigmaaldrich.com This process is initiated by the attack of the electron-rich π-bond of the alkene on the electrophile (e.g., the proton from HBr). wikipedia.orgd-nb.info This initial step is rate-determining and results in the formation of a carbocation intermediate and a halide ion. d-nb.info The nucleophilic halide ion then attacks the positively charged carbon atom to yield the final addition product. wikipedia.org

For 1,6-dimethylcyclohexene, the initial protonation can occur on either carbon of the double bond. According to Markovnikov's rule, the proton will add to the carbon that results in the formation of the more stable carbocation. scielo.br In this case, protonation at C-6 would form a tertiary carbocation at C-1, while protonation at C-1 would form a tertiary carbocation at C-6. Both are tertiary carbocations, but their subsequent reactivity, particularly the potential for rearrangements, dictates the final product distribution.

Carbocation Rearrangements in Dimethylcyclohexene Systems

A key feature of electrophilic additions involving dimethylcyclohexene systems is the potential for carbocation rearrangements. wikipedia.org While the initial protonation of 1,6-dimethylcyclohexene forms a tertiary carbocation, this intermediate can undergo a hydride shift to form a different, potentially more stable, carbocation.

In the reaction of 1,6-dimethylcyclohexene with HBr, the initially formed tertiary carbocation at the C-1 position is adjacent to a carbon (C-2) with a hydrogen atom. A 1,2-hydride shift can occur, moving a hydrogen atom from C-2 to C-1. This rearrangement results in the formation of a new, more stable tertiary carbocation at C-2. This rearranged carbocation is then attacked by the bromide ion. Consequently, the reaction yields a mixture of products: the direct addition product and the rearranged product. wikipedia.orglibretexts.org For example, the reaction with dry gaseous HBr can lead to the formation of 1-bromo-1,4-dimethylcyclohexane, a product that necessitates a rearrangement. libretexts.org Such rearrangements are common when a more stable carbocation can be formed, and they proceed through a low-energy transition state. wikipedia.orgmsu.edu

Table 1: Products of Electrophilic Addition of HBr to 1,6-Dimethylcyclohexene

| Reactant | Reagent | Initial Carbocation | Rearranged Carbocation | Major Products |

| 1,6-Dimethylcyclohexene | HBr | 1,6-Dimethylcyclohexan-1-yl cation | 1,2-Dimethylcyclohexan-2-yl cation (via hydride shift) | 1-Bromo-1,6-dimethylcyclohexane, 1-Bromo-1,2-dimethylcyclohexane |

Stereochemical Outcomes of Electrophilic Additions to 1,6-Dimethylcyclohexene

The stereochemistry of electrophilic addition is determined by the nature of the intermediate. When the reaction proceeds through a planar carbocation intermediate, as is the case with HBr addition in the absence of a participating solvent, the nucleophile (Br-) can attack from either face of the plane with equal probability. reddit.comgoogle.com This results in the formation of a racemic mixture of enantiomers if a new chiral center is created.

For 1,6-dimethylcyclohexene, the addition of HBr can generate multiple stereoisomers. The attack on the initial carbocation and the rearranged carbocation can occur from either the top or bottom face of the ring. This lack of stereoselectivity means that a mixture of cis and trans isomers relative to the existing methyl groups can be formed. reddit.comwikipedia.org Therefore, the electrophilic addition of hydrogen halides to 1,6-dimethylcyclohexene is generally not considered stereoselective. google.com In some cases, particularly with larger halogens like bromine in non-polar solvents, a bridged halonium ion intermediate can form, leading to a specific anti-addition stereochemistry. womengovtcollegevisakha.ac.in However, with HCl or HBr in polar solvents, the reaction typically proceeds through the carbocation pathway, leading to a mixture of stereochemical outcomes. wikipedia.orgwomengovtcollegevisakha.ac.in

Pericyclic Reactions of 1,6-Dimethylcyclohexene

Pericyclic reactions are concerted processes that occur via a cyclic transition state. organic-chemistry.org They are classified based on the number of π-electrons and the topology of orbital interaction. 1,6-dimethylcyclohexene can participate in several types of pericyclic reactions, including cycloadditions and group transfer reactions like the Ene reaction.

Cycloaddition Processes with 1,6-Dimethylcyclohexene

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. organic-chemistry.org The most well-known is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile). sigmaaldrich.comwikipedia.org In such a reaction, 1,6-dimethylcyclohexene would serve as the dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. chempedia.info

A specific example of a cycloaddition involving 1,6-dimethylcyclohexene is the Staudinger ketene (B1206846) cycloaddition. The [2+2] cycloaddition between dichloroketene (B1203229) (generated in situ) and 1,6-dimethylcyclohexene has been shown to proceed with high yield and excellent regio- and diastereoselectivity. masterorganicchemistry.com This reaction provides a pathway to bicyclic compounds that can be converted into natural products like bakkenolide (B600228) A. masterorganicchemistry.com

Table 2: Cycloaddition Reaction with 1,6-Dimethylcyclohexene

| Reaction Type | Ene Component | Enophile Component | Product Type |

| [2+2] Cycloaddition | Dichloroketene | 1,6-Dimethylcyclohexene | Bicyclo[4.2.0]octanone derivative |

Sigmatropic Rearrangements in Dimethylcyclohexene Contexts

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orgorganic-chemistry.org Common examples like the masterorganicchemistry.commasterorganicchemistry.com Cope and Claisen rearrangements have specific structural requirements—a 1,5-diene for the Cope, and an allyl vinyl ether for the Claisen—which are not met by 1,6-dimethylcyclohexene itself. libretexts.orgwikipedia.org

However, the broader category of pericyclic group transfer reactions includes the Ene reaction. masterorganicchemistry.com This reaction occurs between an alkene possessing an allylic hydrogen (the "ene") and a multiple-bonded species (the "enophile"). masterorganicchemistry.com 1,6-dimethylcyclohexene is a suitable "ene" component due to the presence of allylic hydrogens at the C-3 and C-5 positions. The reaction involves the formation of a new σ-bond, the migration of the double bond, and a 1,5-hydrogen shift in a concerted, cyclic transition state. masterorganicchemistry.com While specific documented examples for 1,6-dimethylcyclohexene are sparse, its structure makes it a plausible candidate for participation in Ene reactions with suitable enophiles, such as reactive carbonyls or other activated alkenes, typically under thermal conditions. masterorganicchemistry.com

Hydroboration/Oxidation Pathways and Regioselectivity in Dimethylcyclohexenes

Hydroboration/oxidation is a two-step reaction that converts an alkene into an alcohol. utdallas.edu The first step involves the addition of borane (B79455) (BH₃) or a borane derivative across the double bond. masterorganicchemistry.compearson.com This is followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, which replaces the boron atom with a hydroxyl group. pearson.comresearchgate.net

A defining characteristic of this reaction is its regioselectivity and stereoselectivity. The reaction exhibits anti-Markovnikov regioselectivity, meaning the boron atom adds to the less sterically hindered carbon of the double bond, and consequently, the hydroxyl group appears at this position in the final product. utdallas.edunih.govpearson.com The addition of the B-H bond across the alkene is a syn-addition, meaning both atoms add to the same face of the double bond. masterorganicchemistry.comutdallas.edu The subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.comresearchgate.net

In the case of 1,6-dimethylcyclohexene, both carbons of the double bond are trisubstituted. Therefore, regioselectivity is governed by the subtle steric differences presented by the two methyl groups. The borane will preferentially add to the carbon atom that minimizes steric interactions. Furthermore, studies on the closely related 1,2-dimethylcyclohexene (B155917) have revealed that the intermediate organoboranes can undergo rearrangements upon heating, leading to the formation of primary alcohols in addition to the expected tertiary alcohols. This indicates that the reaction pathway can be more complex than a simple direct addition and oxidation.

Table 3: Predicted Outcome of Hydroboration/Oxidation of 1,6-Dimethylcyclohexene

| Feature | Outcome | Rationale |

| Regioselectivity | Anti-Markovnikov; OH adds to the sterically less hindered carbon of the C=C bond. | The bulky borane reagent adds to the carbon atom that minimizes steric hindrance with the existing methyl groups. masterorganicchemistry.com |

| Stereoselectivity | Syn-addition; H and OH are added to the same face of the ring. | The addition of the B-H bond is a concerted process, occurring on one face of the alkene. Oxidation retains this stereochemistry. masterorganicchemistry.comutdallas.edu |

| Potential Side Reactions | Organoborane rearrangement | Upon heating, the boron group can migrate along the carbon chain, potentially leading to a mixture of isomeric alcohols after oxidation. |

Oxidative Transformations of 1,6-Dimethylcyclohexene and its Derivatives

The oxidation of 1,6-dimethylcyclohexene serves as a valuable pathway to various functionalized cyclohexene (B86901) and cyclopentane (B165970) derivatives. The specific products obtained are highly dependent on the reaction conditions and the oxidizing agents employed.

Allylic oxidation introduces functionality at the carbon atom adjacent to the double bond. In the case of 1,6-dimethylcyclohexene, this can lead to the formation of allylic alcohols and ketones.

Studies on the oxidation of 1,2-dimethylcyclohexene, a close structural analog, with alkaline hydrogen peroxide have shown the formation of multiple alcohol products. scispace.com The reaction, when conducted in the absence of heavy metal ions at a pH of 10.0, predominantly yields 2,3-dimethyl-2-cyclohexen-1-ol and 1,2-dimethyl-2-cyclohexen-1-ol. scispace.com Lesser amounts of other alcohols are also formed. scispace.com The reaction mechanism is believed to proceed through a radical chain mechanism. scispace.com At a higher pH of 11.5, the formation of 2,3-dimethyl-2-cyclohexen-1-ol is still significant, but the yield of 1,2-dimethyl-2-cyclohexen-1-ol is diminished. scispace.com The proposed mechanism involves the formation of hydroxyl radicals and superoxide (B77818) ions from the decomposition of hydrogen peroxide. scispace.com The hydroxyl radicals can react with the cyclohexene derivative, while superoxide ions, which are more stable in alkaline conditions, can also participate in the oxidation. scispace.com

The selective oxidation of cyclohexene to its allylic products, 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, has been achieved using catalysts such as silica-supported ceria-cobalt mixed oxides. rsc.org The efficiency of these catalysts is attributed to their enhanced surface area, the presence of oxygen vacancies, and their redox properties. rsc.org

Table 1: Products of Allylic Oxidation of 1,2-Dimethylcyclohexene with Alkaline Hydrogen Peroxide

| pH | Major Products | Minor Products |

| 10.0 | 2,3-Dimethyl-2-cyclohexen-1-ol, 1,2-Dimethyl-2-cyclohexen-1-ol | Other alcohol isomers |

| 11.5 | 2,3-Dimethyl-2-cyclohexen-1-ol | 1,2-Dimethyl-2-cyclohexen-1-ol and other isomers |

Epoxidation of 1,6-dimethylcyclohexene, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring. masterorganicchemistry.com This reaction is stereospecific, with the new C-O bonds forming on the same face of the alkene (syn addition). masterorganicchemistry.com

The resulting epoxide of 1,2-dimethylcyclohexene is susceptible to rearrangement under acidic conditions, leading to the formation of 1-acetyl-1-methylcyclopentane. askfilo.com This transformation, known as the Meinwald rearrangement, proceeds through a series of steps:

Protonation of the epoxide: The oxygen atom of the epoxide is protonated by an acid catalyst.

Ring opening: The protonated epoxide opens to form a tertiary carbocation.

Rearrangement: A 1,2-hydride shift or alkyl shift occurs to relieve ring strain and form a more stable carbocation. In the case of 1,2-dimethylcyclohexene oxide, this involves a ring contraction from a six-membered ring to a five-membered ring.

Deprotonation: A proton is removed to yield the final ketone product.

The mechanism of the Meinwald rearrangement has been studied using computational methods, revealing that the reaction catalyzed by Lewis acids like boron trifluoride (BF₃) can proceed through several pathways involving ring-opening, C-C bond rotation, and hydrogen or alkyl group migration. researchgate.net In some instances, these steps can occur in a concerted fashion. researchgate.net Lithium perchlorate (B79767) has also been shown to catalyze the rearrangement of cyclohexene oxides, likely through a carbonium ion mechanism. researchgate.net

Allylic Oxidation Studies

Radical-Mediated Reactions of 1,6-Dimethylcyclohexene

Radical reactions of 1,6-dimethylcyclohexene offer pathways to various substituted cyclohexene derivatives. A common example is allylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. pearson.com

The mechanism for allylic bromination involves the following steps:

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from one of the allylic positions of 1,6-dimethylcyclohexene. This forms an allylic radical that is stabilized by resonance.

The allylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction.

The use of NBS is crucial as it maintains a low concentration of Br₂ and HBr, which helps to prevent the competing ionic addition of bromine across the double bond. pearson.com

The hydroboration/oxidation of 1,6-dimethylcyclohexene has been shown to yield primary and secondary alcohols, which is unexpected as it should primarily form tertiary alcohols. chemrxiv.org This has been attributed to intramolecular rearrangements of the initially formed organoborane intermediate via a π-complex, rather than a simple elimination and readdition mechanism. chemrxiv.org

Stereochemical Investigations and Conformational Analysis of 1,6 Dimethylcyclohexene

Conformational Dynamics of the Dimethylcyclohexene Ring System

The six-membered ring of 1,6-dimethylcyclohexene is not planar and exists in various conformations to minimize steric and torsional strain. iscnagpur.ac.in The presence of the double bond and two methyl groups introduces specific conformational constraints and dynamics. The most stable conformation of cyclohexane (B81311) is the chair form, which minimizes both angle and torsional strain. However, in substituted cyclohexenes, the interplay of various steric and electronic effects determines the preferred conformation. mst.edunih.gov

The cyclohexene (B86901) ring can undergo conformational interconversions, such as ring-flipping between chair-like and boat-like conformations. researchgate.netresearchgate.net For cyclohexane, the interconversion from a chair to a skew-boat conformation has an energy barrier of approximately 10.5 kcal/mol. researchgate.net The boat conformation itself is a transition state between skew-boat forms. researchgate.net In substituted systems like 1,6-dimethylcyclohexene, these energy barriers can be altered.

Studies on related dimethylcyclohexane systems provide insight into these dynamics. For instance, the chair-to-chair interconversion in 1,3-dimethylcyclohexane (B1346967) has a calculated conformational inversion energy of 1.87 kcal/mol. researchgate.netresearchgate.net The presence of methyl groups can introduce significant 1,3-diaxial interactions, which can destabilize certain conformations. spcmc.ac.inlibretexts.orglibretexts.org For example, a conformation with two syn-axial methyl groups is highly unstable. spcmc.ac.in

Hydroboration studies of 1,2-dimethylcyclohexene (B155917) have shown that retrohydroboration can lead to the formation of 1,6-dimethylcyclohexene. chemrxiv.org The rearrangement from a tertiary to a primary alkylborane involves a chair-to-chair conformational isomerization with a calculated barrier of 11.8 kcal mol⁻¹. chemrxiv.org Subsequent steps, including retrohydroboration, have barriers in the range of 10.7 to 15.4 kcal mol⁻¹. chemrxiv.org These findings highlight the role of conformational changes in facilitating chemical reactions.

| System | Interconversion/Process | Energy Barrier (kcal/mol) |

| Cyclohexane | Chair to Skew-Boat | 10.5 researchgate.net |

| 1,3-Dimethylcyclohexane | Chair-Chair Inversion | 1.87 researchgate.netresearchgate.net |

| 1,2-Dimethylcyclohexene derivative | Chair-to-Chair Isomerization (in rearrangement) | 11.8 chemrxiv.org |

| 1,2-Dimethylcyclohexene derivative | Retrohydroboration | 10.7 - 15.4 chemrxiv.org |

This table presents energy barriers for conformational interconversions and related processes in cyclohexene and its derivatives.

Substituents on the cyclohexene ring play a crucial role in determining the most stable conformation by introducing steric and electronic effects. mst.edunih.govresearchgate.netplos.org Generally, substituents prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org The steric bulk of a substituent is a key factor, with larger groups having a stronger preference for the equatorial position. libretexts.org

In dimethylcyclohexenes, the relative positions of the methyl groups are critical. For cis-1,2-dimethylcyclohexane (B165935), both chair conformations have one axial and one equatorial methyl group, leading to equal stability. libretexts.orglibretexts.org However, they also experience additional steric strain from a gauche interaction between the two methyl groups. libretexts.orglibretexts.org In contrast, cis-1,3-dimethylcyclohexane (B1347349) strongly favors the diequatorial conformation, as the diaxial conformation is highly destabilized by severe 1,3-syn-axial interactions. spcmc.ac.in

Electronic effects, such as the anomeric effect observed in heterocycles, can also influence conformational preferences, sometimes favoring an axial orientation for electronegative substituents. mst.eduwindows.netnih.gov While not directly applicable to the all-carbon ring of 1,6-dimethylcyclohexene, this highlights the complexity of substituent effects. In the case of 1,1-dimethylcyclohexane, an axial substitution can cause a flattening of the chair form of the cyclohexane ring. researchgate.net

Interconversion Pathways and Energy Barriers

Diastereoselective Control in 1,6-Dimethylcyclohexene Transformations

Diastereoselective control is fundamental in synthesizing specific stereoisomers. In reactions involving 1,6-dimethylcyclohexene, the existing stereocenters and the conformation of the ring influence the stereochemical outcome of subsequent transformations.

Epoxidation of allylic-substituted cyclohexenes is a well-studied example where stereochemistry is largely governed by steric factors. researchgate.net The incoming reagent preferentially attacks from the less hindered face of the double bond. Similarly, the reduction of the resulting epoxides with reagents like lithium aluminum hydride is also influenced by both steric and electronic effects of the substituents. researchgate.net

In other reactions, such as the α-acetoxylation of cyclic ketones, high diastereoselectivity can be achieved. frontiersin.org Computational studies suggest that the diastereoselectivity in these reactions often arises from thermodynamic control, where the more stable product stereoisomer is formed preferentially. frontiersin.org For example, in the α-acetoxylation of 4-phenylcyclohexanone, the cis-product is favored because it is lower in free energy than the trans-product. frontiersin.org The addition of allylic Grignard reagents to carbonyl compounds can also show diastereoselectivity, particularly with hindered ketones where the reaction proceeds through a more ordered transition state. researchgate.net

Influence of Methyl Substituent Position on Stereochemical Outcomes

The position of the methyl substituents on the cyclohexene ring has a profound impact on the stereochemical course of its reactions. researchgate.netresearchgate.net The steric hindrance and electronic influence exerted by the methyl groups dictate the facial selectivity of attacks on the double bond and other reactive centers.

In the epoxidation of cyclohexenes with allylic substituents, steric factors are the primary determinants of the reaction's stereochemistry. researchgate.net The methyl groups in 1,6-dimethylcyclohexene flank the double bond, creating a specific steric environment that directs incoming reagents. For instance, in the addition of hydrogen chloride to 1,2-dimethylcyclohexene, a carbocation intermediate is formed, leading to a mixture of cis and trans products, indicating a non-stereospecific reaction. utexas.edu

The hydroboration of 1,2-dimethylcyclohexene can lead to 1,6-dimethylcyclohexene through a retrohydroboration process, and the subsequent reactions are influenced by the new substitution pattern. chemrxiv.org The formation of different alkylborane products and their relative yields are explained by the energetic favorability of different reaction pathways and intermediates, which are directly influenced by the positions of the methyl groups. chemrxiv.org Similarly, in Paternò-Büchi photocycloaddition reactions, the stereochemical outcomes are critically dependent on the position of methyl substituents on the cycloalkene donor. researchgate.net

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 1,6 Dimethylcyclohexene

Vibrational Spectroscopy (FTIR, Raman) in Conformational and Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for analyzing the conformational and structural characteristics of cyclic molecules like 1,6-dimethylcyclohexene. uobasrah.edu.iq These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding environment. spectroscopyonline.com FTIR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. asianpubs.org Consequently, these techniques are often complementary; vibrations that are strong in an IR spectrum may be weak or silent in a Raman spectrum, and vice versa. nih.gov

A detailed vibrational analysis has been performed on the related compound 1,2-cyclohexanedione, illustrating the approach. ucla.edu In that study, FTIR and Raman spectra were recorded and assigned to specific vibrational modes, with the assignments supported by normal coordinate calculations. ucla.edu This type of analysis allows for the definitive identification of stretching and bending modes, confirming the molecular structure. ucla.edu For instance, C-C stretching vibrations were identified in the 1250-1080 cm⁻¹ region, while C=O bending modes were assigned to peaks between 713 and 608 cm⁻¹. ucla.edu A similar, detailed analysis of 1,6-dimethylcyclohexene would yield a unique "molecular fingerprint," allowing for its unambiguous identification and providing insight into the ring's conformation.

Table 1: Representative IR Absorption Peaks for 1,6-Dimethylcyclohexene This table is based on general values for the functional groups present in the molecule. wpmucdn.comucl.ac.ukchemicalbook.com

| Vibration Type | Position (cm⁻¹) | Intensity | Notes |

| =C-H Stretch | 3100–3010 | Medium | Indicates unsaturated C-H bonds (alkene). |

| C-H Stretch | 2950–2850 | Strong | Indicates saturated C-H bonds (alkane). |

| C=C Stretch | 1680–1620 | Variable | Position depends on substitution; for a trisubstituted alkene like 1,6-dimethylcyclohexene, it is expected in the 1680-1660 cm⁻¹ range. wpmucdn.com |

| CH₂ Bend | ~1465 | Medium | Scissoring vibration of methylene (B1212753) groups in the ring. |

| CH₃ Bend | ~1450 & ~1375 | Medium | Asymmetric and symmetric bending of methyl groups. |

| =C-H Bend | 900–675 | Strong | Out-of-plane bending (wagging) is highly characteristic of the substitution pattern of the alkene. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and stereochemistry of organic molecules. uobasrah.edu.iqbeilstein-journals.org It provides information on the connectivity of atoms, their spatial relationships, and the dynamic processes within the molecule. oregonstate.edu

¹H NMR Studies of 1,6-Dimethylcyclohexene Derivatives

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. oregonstate.edu In 1,6-dimethylcyclohexene, several distinct proton environments exist: the vinylic proton on the double bond, the allylic proton on the chiral center (C6), and the various methylene protons of the cyclohexene (B86901) ring.

While specific high-resolution spectral data for 1,6-dimethylcyclohexene is not detailed in readily available literature, data from closely related isomers like 1,2-dimethylcyclohexane (B31226) can provide insight. For example, in cis-1,2-dimethylcyclohexane (B165935), the methyl protons appear at δ 0.83, while the ring protons produce multiplets between δ 1.15 and 1.88 ppm. cdnsciencepub.com For 1,6-dimethylcyclohexene, the vinylic proton would be expected to appear significantly downfield (typically δ 5.0-6.0 ppm) due to the deshielding effect of the π-bond. The protons of the two methyl groups would likely have distinct chemical shifts due to their different environments (one vinylic, one allylic).

In derivatives, such as those of 2,3-dimethylcyclohexene, ¹H NMR is crucial for confirming structure. For instance, the methyl protons in a tetrathiafulvalene (B1198394) derivative of 2,3-dimethylcyclohexene appear as a doublet at δ 1.11 ppm with a coupling constant of J = 6.4 Hz, confirming their attachment to a chiral center. stereoelectronics.org The analysis of coupling constants and splitting patterns in ¹H NMR spectra helps to establish the connectivity and relative stereochemistry of protons. chemicalbook.com

¹³C NMR and ¹⁵N NMR Applications in Cycloalkene Systems

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. ucl.ac.uk Each non-equivalent carbon atom produces a distinct signal, and the chemical shift indicates its electronic environment. researchgate.net This technique is particularly powerful for cyclic systems, as it can distinguish between carbons in different positions and conformations. spectrabase.com

For 1,6-dimethylcyclohexene, one would expect eight distinct signals in the ¹³C NMR spectrum, corresponding to the eight carbon atoms. The two sp² hybridized carbons of the double bond (C1 and C2) would resonate significantly downfield, typically in the range of δ 120-150 ppm. chemicalbook.comresearchgate.net The remaining six sp³ hybridized carbons (four methylene and two methyl) would appear upfield. Data from the closely related 1-methylcyclohexene shows five sp³ carbon resonances between 20-50 ppm and two sp² resonances between 100-150 ppm, which provides a good model for the expected spectrum of 1,6-dimethylcyclohexene. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,6-Dimethylcyclohexene

| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Notes |

| C1, C2 | sp² | 120–150 | Vinylic carbons are deshielded. C1 (quaternary) would be distinct from C2 (methine). |

| C6 | sp³ | 25–50 | Allylic methine carbon. |

| C3, C4, C5 | sp³ | 20–40 | Aliphatic methylene carbons of the ring. |

| C1-Methyl | sp³ | 15–25 | Vinylic methyl carbon. |

| C6-Methyl | sp³ | 15–25 | Allylic methyl carbon. |

¹⁵N NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds. While not applicable to the hydrocarbon 1,6-dimethylcyclohexene itself, it becomes highly relevant for its nitrogenated derivatives, such as amines or amides. ¹⁵N NMR can provide insights into tautomeric equilibria, hybridization states, and hydrogen bonding in heterocyclic systems derived from cycloalkenes. nist.gov

Advanced NMR Techniques for Molecular Recognition Studies

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and elucidating detailed molecular structures. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. uobasrah.edu.iq It is used to map out the H-C-C-H connectivity within the cyclohexene ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). libretexts.org This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). uobasrah.edu.iqlibretexts.org It is crucial for piecing together the entire molecular framework, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure. uobasrah.edu.iq For 1,6-dimethylcyclohexene, HMBC would show correlations from the methyl protons to the vinylic carbons, confirming the substitution pattern.

These advanced methods are also central to studies of molecular recognition, where changes in chemical shifts or the appearance of intermolecular Nuclear Overhauser Effect (NOE) signals can be monitored to understand how a molecule like a cyclohexene derivative binds to a larger host molecule or receptor. oregonstate.edu

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers crucial clues about the molecule's structure and can be used to confirm mechanistic pathways of its formation or reactions.

Under electron ionization (EI), 1,6-dimethylcyclohexene (molecular weight 110.20 g/mol ) would produce a molecular ion (M⁺) at m/z 110. rsc.org This molecular ion can then undergo various fragmentation processes. For cyclohexene and its derivatives, a characteristic fragmentation is the retro-Diels-Alder reaction. In this process, the cyclohexene ring cleaves to form a diene and an alkene. For 1,6-dimethylcyclohexene, this would result in the formation of isoprene (B109036) (C₅H₈, m/z 68) and propene (C₃H₆, m/z 42).

Another common fragmentation pathway is the loss of a methyl group (•CH₃), leading to a stable allylic cation. For 1,6-dimethylcyclohexene, loss of a methyl group would result in a fragment ion at m/z 95 (110 - 15). Subsequent loss of ethylene (B1197577) (C₂H₄) from this fragment could lead to an ion at m/z 67. Indeed, the NIST mass spectrum for 1,6-dimethylcyclohexene shows major peaks at m/z 67, 95, and 81, which are consistent with these fragmentation pathways. rsc.org

Table 3: Key Mass Spectrometry Fragments for 1,6-Dimethylcyclohexene

| m/z | Proposed Fragment | Fragmentation Pathway |

| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl radical (M⁺ - •CH₃) |

| 81 | [C₆H₉]⁺ | Further fragmentation, e.g., loss of CH₂=CH₂ from a C₈ ring-opened isomer |

| 68 | [C₅H₈]⁺ | Retro-Diels-Alder reaction (Isoprene fragment) |

| 67 | [C₅H₇]⁺ | Loss of ethylene from m/z 95 fragment |

| 42 | [C₃H₆]⁺ | Retro-Diels-Alder reaction (Propene fragment) |

X-ray Crystallography in Diastereomeric and Conformational Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational details. However, since 1,6-dimethylcyclohexene is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction requires either very low temperatures or, more commonly, the synthesis of a solid derivative. cdnsciencepub.com

The study of crystalline derivatives is a powerful strategy to lock the molecule into a specific conformation and determine its stereochemistry unequivocally. For example, X-ray structure analysis has been performed on derivatives of 2,3-dimethylcyclohexene fused to other molecular frameworks. stereoelectronics.org These studies provide exact data on the conformation of the dimethylcyclohexene ring, such as the degree of puckering and the precise orientation of the methyl groups. stereoelectronics.org

In cases where crystallization is difficult, host-guest chemistry can be employed. For instance, the structure of trans-1,2-dimethylcyclohexane (B1581434) was successfully determined by co-crystallizing it within a larger, cage-like host molecule. This allowed for the direct observation of the guest molecule in its diaxial chair conformation and a detailed analysis of its bond angles and dihedral angles. Such studies are invaluable for validating the structures of different diastereomers (e.g., cis vs. trans) and for understanding the subtle energetic preferences between different conformations (e.g., chair vs. boat), which is fundamental to physical organic chemistry. The crystal structures of various cyclohexane (B81311) derivatives have been determined, confirming chair conformations and providing unequivocal proof of their relative configurations.

Computational Chemistry and Theoretical Studies on 1,6 Dimethylcyclohexene

Density Functional Theory (DFT) Calculations for 1,6-Dimethylcyclohexene Reaction Mechanisms

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reaction mechanisms of organic molecules. numberanalytics.comfiveable.me It offers a balance between computational cost and accuracy, making it suitable for investigating complex reactions involving 1,6-dimethylcyclohexene. fiveable.me DFT calculations are instrumental in understanding reaction pathways, including the adsorption of reactants, the formation of intermediates, and the desorption of products. numberanalytics.com

For instance, DFT calculations have been employed to study the dehydrogenation of 1,2-dimethylcyclohexane (B31226), a related compound, on catalyst surfaces, providing insights into reaction energy profiles and identifying rate-determining steps. researchgate.net Such studies are crucial for understanding catalytic processes that could involve isomers like 1,6-dimethylcyclohexene. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is critical for obtaining accurate results for structural and spectroscopic information. researchgate.net

The study of chemical reactions heavily relies on understanding the potential energy surface (PES), which maps the energy of a system as a function of its atomic positions. libretexts.org Key features of a PES include energy minima, corresponding to stable reactants and products, and saddle points, which represent transition states. libretexts.org A transition state is the highest energy point along the lowest energy pathway connecting reactants and products. numberanalytics.com

Computational methods, particularly DFT, are used to locate and characterize transition states for reactions involving 1,6-dimethylcyclohexene. github.io This involves optimizing the geometry of the transition state structure and performing a frequency analysis to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state determines the activation energy, a crucial factor in reaction kinetics. numberanalytics.comschoolwires.net

For example, in the context of pericyclic reactions, DFT calculations have been benchmarked against experimental data to determine reliable methods for calculating activation enthalpies. researchgate.net Methods like CASPT2 and CBS-QB3, along with certain DFT functionals, have shown to provide accurate activation enthalpies and transition state geometries. researchgate.net

Table 1: Key Concepts in Transition State Analysis

| Term | Definition |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org |

| Transition State (TS) | The highest energy point on the reaction coordinate, representing the most unstable species in the reaction pathway. numberanalytics.com |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between reactants and the transition state. numberanalytics.com |

| Reaction Coordinate | A parameter that represents the progress of a reaction from reactants to products. numberanalytics.com |

Computational chemistry is a powerful tool for predicting and understanding the stereoselectivity of chemical reactions. ucsb.edu For reactions involving 1,6-dimethylcyclohexene, which can lead to multiple stereoisomers, theoretical calculations can elucidate the factors governing the formation of a specific stereoisomer.

DFT calculations can be used to model the transition states leading to different stereochemical outcomes. acs.org The relative energies of these transition states can then be used to predict the major product. cam.ac.uk Factors such as steric hindrance, electronic effects, and even weak interactions like C-H···O hydrogen bonds can influence the stereochemical course of a reaction and can be modeled computationally. acs.org

For example, in the hydroboration of 1,2-dimethylcyclohexene (B155917), computational studies have been used to revisit and explain the formation of unexpected anti-addition products by exploring different reaction mechanisms and their corresponding transition states. chemrxiv.org These studies highlight how conformational changes in the cyclohexene (B86901) ring can dictate the rearrangement mechanism and stereochemical outcome. chemrxiv.org

Transition State Analysis and Potential Energy Profiles

Molecular Mechanics and Dynamics Simulations for Conformational Analysis of Dimethylcyclohexenes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.com For cyclic molecules like dimethylcyclohexenes, understanding the preferred conformations is crucial as it can significantly impact their reactivity and physical properties. numberanalytics.commasterorganicchemistry.com

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. numberanalytics.com It represents molecules as a collection of atoms held together by springs, and the energy is calculated using a force field. numberanalytics.com MM is computationally less expensive than quantum mechanical methods, making it suitable for studying large molecules and for performing conformational searches. unipd.it

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time by integrating Newton's laws of motion. numberanalytics.com This allows for the exploration of the conformational landscape and the study of dynamic processes. numberanalytics.com MD simulations have been used to study the behavior of various dimethylcyclohexane isomers, providing insights into their structural properties. tytlabs.co.jp

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Principles | Strengths | Limitations |

| Molecular Mechanics (MM) | Uses classical mechanics and force fields to calculate potential energy. numberanalytics.com | Fast and efficient for large systems. unipd.it | Accuracy is dependent on the quality of the force field. numberanalytics.com |

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. numberanalytics.com | Provides information on dynamics and conformational flexibility. numberanalytics.com | Limited by the accuracy of the force field and the timescale of the simulation. numberanalytics.com |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure. researchgate.net | High accuracy and predictive power. unipd.it | Computationally expensive, especially for large molecules. unipd.it |

Quantum Chemical Calculations of Electronic Structures and Reactivity

Quantum chemical calculations, particularly DFT, provide detailed information about the electronic structure of molecules, which is fundamental to understanding their reactivity. researchgate.net These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. unipd.it

The frontier molecular orbital (FMO) theory is often used to rationalize chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. researchgate.net

For instance, comprehensive studies on the hydrogen abstraction reactions from dimethylcyclohexane isomers by hydroxyl radicals have utilized high-level quantum chemical calculations to determine site-specific rate constants. acs.org These studies highlight the influence of the molecular structure on reactivity and demonstrate the importance of considering factors like torsional anharmonicity and tunneling effects. acs.org

Theoretical Investigations of Reactivity and Stability in Cycloalkenes

Theoretical studies play a crucial role in understanding the factors that govern the reactivity and stability of cycloalkenes, including substituted derivatives like 1,6-dimethylcyclohexene. The stability of different isomers can be compared by calculating their heats of formation. For example, it has been reported that 1,2-dimethylcyclohexene is more stable than 1,6-dimethylcyclohexene by about 1 kcal/mol. beilstein-journals.org

The reactivity of cycloalkenes in various reactions, such as ozonolysis, is influenced by their structure. acs.org For example, the yield of OH radicals from the reaction of ozone with different cycloalkenes shows a clear dependence on the ring size and substitution pattern. acs.org

Theoretical investigations can also probe the mechanism of reactions involving cycloalkenes. For example, computational studies on the catalytic oxidation of 1,2-dimethylcyclohexane have helped to elucidate the reaction mechanism and the nature of the active species. researchgate.net Such insights are valuable for designing more efficient and selective catalytic systems. numberanalytics.com

Applications of 1,6 Dimethylcyclohexene in Complex Chemical Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The enantioselective synthesis of natural products, which involves the creation of a single desired enantiomer of a chiral molecule, is a critical area of organic chemistry, largely because the biological activity of a compound is often exclusive to one of its enantiomers. researchgate.net Enantiopure 1,6-dimethylcyclohexene has proven to be a valuable chiral synthon in this endeavor. A notable application is in the total synthesis of (-)-9-Acetoxyfukinanolide, a member of the bakkanolide family of sesquiterpenoids. tandfonline.comchinesechemsoc.org

The synthesis commences with a highly stereoselective [2+2] cycloaddition reaction between enantiopure 1,6-dimethylcyclohexene and dichloroketene (B1203229). tandfonline.com This key step establishes the bicyclic core of the target natural product with a high degree of stereocontrol. The resulting cyclobutanone (B123998) is then subjected to a series of transformations, including a regioselective ring expansion and lactonization, to ultimately afford the complex structure of (-)-9-Acetoxyfukinanolide. tandfonline.comsci-hub.se The efficiency and stereocontrol of this pathway underscore the utility of 1,6-dimethylcyclohexene as a chiral building block for accessing intricate natural product architectures. tandfonline.com

Table 1: Key Steps in the Synthesis of (-)-9-Acetoxyfukinanolide from 1,6-Dimethylcyclohexene tandfonline.comsci-hub.se

| Step | Reactants | Key Transformation(s) | Significance |

| 1 | Enantiopure 1,6-dimethylcyclohexene, Dichloroketene | [2+2] Cycloaddition | Establishes the chiral bicyclic core with high stereoselectivity. |

| 2 | Dichlorocyclobutanone adduct, Ethyl diazoacetate, SbCl₅ | Regioselective ring expansion | Constructs the seven-membered ring characteristic of the fukinanolide skeleton. |

| 3 | Ring-expanded intermediate | Free-radical β-methylene-γ-butyrolactonization | Forms the lactone ring present in the final product. |

| 4 | Advanced intermediate | Retro-aldol-aldol processes | Finalizes the carbon skeleton of the natural product. |

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. pageplace.deeolss.net These interactions, such as hydrogen bonding and van der Waals forces, are crucial in the formation of host-guest complexes and other large, well-organized assemblies. thno.orgmdpi.comresearchgate.net

While direct evidence for the integration of 1,6-dimethylcyclohexene into supramolecular architectures is not prominent in the literature, studies on its isomers provide strong indications of the potential for the dimethylcyclohexane scaffold to participate in such systems. For instance, research has shown that trans-1,2-dimethylcyclohexane (B1581434) can be complexed within cryptophane hosts, which are cage-like molecules with an internal cavity. chinesechemsoc.org This demonstrates that the size and shape of the dimethylcyclohexane ring are suitable for encapsulation within a larger host molecule.

Furthermore, cyclodextrins, which are macrocyclic oligosaccharides, have been used as supramolecular hosts to control the selective hydroxylation of various dimethylcyclohexane isomers, including cis-1,2-dimethylcyclohexane (B165935) and cis-1,4-dimethylcyclohexane, in aqueous solutions. scispace.com The formation of inclusion complexes between the cyclodextrin (B1172386) host and the dimethylcyclohexane guest is a prerequisite for this selective reaction. scispace.com These examples with closely related isomers suggest that 1,6-dimethylcyclohexene could also serve as a guest molecule in appropriately sized host systems, although specific research on this is yet to be reported.

Intermediates in the Synthesis of Advanced Organic Scaffolds

The development of novel and efficient routes to complex molecular scaffolds is a primary objective in organic synthesis. These scaffolds often form the core of new materials and pharmacologically active compounds. While 1,6-dimethylcyclohexene itself is a relatively simple molecule, its structural motif is found in key intermediates used to construct more elaborate frameworks, such as fused heterocyclic and polycyclic aromatic compounds. researchgate.netnih.govrsc.orgwikipedia.orgrsc.org

A prominent example is the use of 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone, a derivative of the dimethylcyclohexane scaffold. Dimedone is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. rsc.org For instance, it can undergo condensation reactions with various reagents to form fused pyran, thiophene, pyrazole, isoxazole, and pyridazine (B1198779) rings. researchgate.net These reactions often proceed through arylidene derivatives of dimedone, which then undergo cyclization to yield the final heterocyclic scaffold. researchgate.netscirp.org The reactivity of the dicarbonyl functionality in dimedone makes it a powerful tool for building molecular complexity.

In a different application, 3,6-dimethylcyclohexene, an isomer of 1,6-dimethylcyclohexene, can be dehydrogenated to produce p-xylene (B151628). acs.org While p-xylene is a bulk chemical, this transformation highlights the potential to convert the dimethylcyclohexene core into aromatic systems, which are fundamental components of many advanced organic scaffolds, including polycyclic aromatic hydrocarbons. acs.org

Table 2: Examples of Advanced Scaffolds from Dimethylcyclohexane Derivatives

| Precursor | Reagents | Resulting Scaffold | Significance |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Arylaldehydes, followed by heterocyclization reagents | Fused thiophenes, pyrazoles, isoxazoles, pyridazines | Demonstrates the versatility of the dimethylcyclohexane skeleton in constructing diverse heterocyclic systems. researchgate.net |

| 3,6-Dimethylcyclohexene | Platinum catalyst (dehydrogenation) | p-Xylene | Illustrates the conversion of the dimethylcyclohexene ring to an aromatic system, a key building block. acs.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,6-dimethylcyclohexene, and how do their yields compare?

- Methodological Answer : Two common routes include (i) synthesis from 2-methylcyclohexanone via dehydration and (ii) catalytic dehydrogenation of o-xylene, yielding ~16% under optimized conditions. The former route is preferred for higher purity, while the latter requires careful catalyst selection (e.g., Pt/Al₂O₃) to minimize side products like alkanes. Gas chromatography (GC) with flame ionization detection is recommended for yield quantification .

Q. How can physical properties (e.g., boiling point, LogP) inform experimental design for isolating 1,6-dimethylcyclohexene?

- Methodological Answer : The compound’s boiling point (124.85°C) and LogP (2.75) suggest fractional distillation is viable for isolation. For aqueous-phase reactions, its hydrophobicity (LogP > 2) necessitates phase separation using solvents like hexane. Density (0.811 g/cm³) further aids in layer identification during extraction .

Q. What spectroscopic techniques are optimal for structural confirmation of 1,6-dimethylcyclohexene?

- Methodological Answer : NMR (¹H and ¹³C) is critical:

- ¹H NMR : Look for alkene protons (δ 5.2–5.6 ppm) and methyl groups (δ 0.9–1.2 ppm).

- ¹³C NMR : Confirm cyclohexene carbons (δ 120–130 ppm) and quaternary carbons near δ 25–30 ppm. IR spectroscopy can validate C=C stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in electrophilic additions to 1,6-dimethylcyclohexene?

- Methodological Answer : The methyl groups at C1 and C6 create steric hindrance, directing electrophiles (e.g., H⁺ in acid-catalyzed hydration) to the less-substituted C2 or C3 positions. Computational modeling (DFT) can predict charge distribution, while GC-MS tracks product ratios under varying conditions (e.g., Br₂ in CCl₄ vs. H₂O) .

Q. What kinetic insights explain the decomposition behavior of 1,6-dimethylcyclohexene hydroperoxide derivatives?

- Methodological Answer : Decomposition follows first-order kinetics at low hydroperoxide concentrations (activation energy: 32.8 kcal/mol) but shifts to second-order at high concentrations (activation energy: 28.6 kcal/mol), likely due to dimerization. Arrhenius plots and UV-Vis monitoring (λ = 240 nm) are essential for rate constant determination .

Q. How can competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev elimination) be controlled during 1,6-dimethylcyclohexene synthesis?

- Methodological Answer : Acid strength and temperature dictate pathway dominance:

- Zaitsev : Strong acids (H₂SO₄) at 150°C favor thermodynamically stable alkenes.

- Anti-Zaitsev : Bulky bases (t-BuOK) at lower temperatures (~80°C) favor less-substituted alkenes. GC with polar columns (e.g., PEG-20M) resolves product isomers .

Critical Analysis of Contradictions

- Synthesis Yields : reports low yields (~16%) for o-xylene dehydrogenation, conflicting with higher yields (45%) from ketone dehydration. This discrepancy highlights the need for catalyst optimization (e.g., Pd vs. Pt) and reaction time adjustments .

- Decomposition Kinetics : shows variable reaction orders under different conditions, emphasizing the role of hydroperoxide dimerization. Researchers must validate kinetic models using time-resolved spectroscopic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.